molecular formula C11H15BrO B1497980 1-(Bromomethyl)-2-sec-butoxybenzene CAS No. 475198-00-6

1-(Bromomethyl)-2-sec-butoxybenzene

Cat. No.: B1497980
CAS No.: 475198-00-6
M. Wt: 243.14 g/mol
InChI Key: ZEIYDYGAUQBARZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-sec-butoxybenzene is an ortho-substituted aromatic compound featuring a bromomethyl (–CH₂Br) group and a sec-butoxy (–OCH(CH₂CH₃)CH₂CH₃) substituent on the benzene ring. This compound is of interest in organic synthesis due to the reactivity of the bromine atom, which facilitates nucleophilic substitution reactions. Its structure enables applications in pharmaceuticals, agrochemicals, and materials science, where selective functionalization is required .

Properties

CAS No.

475198-00-6

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(bromomethyl)-2-butan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8H2,1-2H3

InChI Key

ZEIYDYGAUQBARZ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC=C1CBr

Canonical SMILES

CCC(C)OC1=CC=CC=C1CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents, molecular weights, and applications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
1-(Bromomethyl)-2-sec-butoxybenzene –CH₂Br (1), –O-sec-butyl (2) C₁₁H₁₅BrO 243.14 Intermediate in drug synthesis
1-(Bromomethyl)-2-((2-nitrobenzyl)oxy)benzene (NBOP-Br) –CH₂Br (1), –O-(2-nitrobenzyl) (2) C₁₄H₁₂BrNO₃ 322.16 Photocaged DNAzyme activation
1-(Bromomethyl)-2-(trifluoromethoxy)benzene –CH₂Br (1), –O-CF₃ (2) C₈H₆BrF₃O 255.04 High-density material synthesis (1.583 g/cm³)
1-(Bromomethyl)-2-methylbenzene (o-Xylyl bromide) –CH₂Br (1), –CH₃ (2) C₈H₉Br 185.06 Alkylating agent in fine chemicals
1-((Benzyloxy)methyl)-3-bromobenzene –CH₂Br (3), –CH₂-O-benzyl (1) C₁₄H₁₃BrO 277.16 Surfactant precursor

Substituent Effects

  • Electron-Withdrawing Groups (EWG): Compounds like NBOP-Br (with –NO₂) and the trifluoromethoxy derivative exhibit enhanced electrophilicity at the bromomethyl group, accelerating nucleophilic substitution .
  • Polarity: The trifluoromethoxy group (–O-CF₃) increases hydrophobicity and density, making the compound suitable for specialized materials .

Preparation Methods

Alkylation of 2-Hydroxybenzyl Derivatives with sec-Butyl Groups

A common approach involves alkylation of an ortho-hydroxybenzyl precursor with sec-butyl halides or sec-butyl alcohol derivatives under basic conditions to install the sec-butoxy group.

  • Typical conditions: Use of potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures (20–50°C).
  • Reaction time: Ranges from 3 to 15 hours depending on substrate reactivity.
  • Yields: High yields reported (up to 95%) for related alkylation reactions under these conditions.

Bromomethylation of sec-Butoxybenzene Derivatives

The bromomethyl group can be introduced via bromination of the methyl group adjacent to the aromatic ring using reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under acidic conditions.

  • Typical reagents: NBS, bromine, or other brominating agents.
  • Solvents: Commonly carbon tetrachloride, chloroform, or DMF.
  • Conditions: Often carried out at ambient temperature or under reflux.
  • Purification: Silica gel column chromatography is used to isolate the pure bromomethyl product.

Detailed Experimental Data from Analogous Reactions

The following table summarizes experimental conditions and yields from related benzyl bromide and sec-butoxybenzene preparations, which can be adapted for 1-(Bromomethyl)-2-sec-butoxybenzene synthesis:

Step Reagents & Conditions Solvent Temperature Time Yield Notes
Alkylation of phenol with sec-butyl bromide Potassium carbonate (1.25 eq), sec-butyl bromide (1.1 eq) DMF 20°C 15 h 92-95% Stirring at room temperature; workup with ethyl acetate and water washes; purification by silica gel chromatography
Bromomethylation of benzyl alcohol derivative NBS, radical initiator CCl4 or DMF RT or reflux 2-4 h 75-85% Controlled addition of NBS; reaction monitored by TLC; purification by column chromatography

Representative Synthetic Procedure (Hypothetical)

Based on analogous literature methods, a plausible synthetic route to 1-(Bromomethyl)-2-sec-butoxybenzene is as follows:

  • Preparation of 2-sec-butoxybenzyl alcohol:

    • Dissolve 2-hydroxybenzyl alcohol in dry DMF.
    • Add potassium carbonate and sec-butyl bromide dropwise.
    • Stir at 20°C for 12–15 hours.
    • Extract with ethyl acetate, wash with water and brine, dry over sodium sulfate.
    • Purify by silica gel chromatography.
  • Bromination of benzyl alcohol to bromomethyl derivative:

    • Dissolve the purified 2-sec-butoxybenzyl alcohol in dry CCl4.
    • Add NBS and a catalytic amount of benzoyl peroxide.
    • Reflux under nitrogen atmosphere for 2–3 hours.
    • Cool, filter off succinimide byproduct.
    • Concentrate and purify the product by column chromatography.

Analytical and Purity Data

These physical properties are consistent with a bromomethylated sec-butoxybenzene derivative and can be used to confirm product identity.

Summary Table of Preparation Parameters

Parameter Value / Range Comments
Base for alkylation Potassium carbonate Mild base, effective in DMF
Alkylation solvent N,N-dimethylformamide (DMF) Polar aprotic solvent facilitates SN2
Alkylation temperature 20–50°C Room temperature sufficient in many cases
Alkylation time 3–15 hours Longer times improve yield
Bromination reagent N-Bromosuccinimide (NBS) Common brominating agent for benzylic positions
Bromination solvent Carbon tetrachloride or DMF Non-polar or polar solvents used
Bromination temperature Room temperature to reflux Controlled to avoid overbromination
Purification Silica gel chromatography Ensures high purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-2-sec-butoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For alkylation, use a Lewis acid catalyst (e.g., AlCl₃) to activate the bromomethyl group. Ensure anhydrous conditions to avoid hydrolysis . For nucleophilic substitution, the sec-butoxy group’s steric hindrance may require elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) to improve reactivity . Monitor yields using GC-MS or HPLC, as competing side reactions (e.g., elimination) can reduce efficiency.

Q. How can the structure of 1-(Bromomethyl)-2-sec-butoxybenzene be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The 1H^1H-NMR spectrum should show a singlet for the bromomethyl group (~4.3–4.5 ppm) and a multiplet for the sec-butoxy group’s methine proton (~3.5–4.0 ppm). 13C^{13}C-NMR will confirm the quaternary carbon adjacent to the bromine (~30–35 ppm) .
  • IR : Look for C-Br stretching (~550–600 cm1^{-1}) and ether C-O-C asymmetric stretching (~1250 cm1^{-1}) .
  • Mass Spectrometry : The molecular ion peak (M+^+) should match the molecular weight (e.g., 273.3 g/mol for C11_{11}H15_{15}BrO). Fragmentation patterns may include loss of Br (M+^+-80) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., sec-butoxy vs. methoxy) influence the reactivity of bromomethyl-substituted benzenes in cross-coupling reactions?

  • Methodological Answer : The sec-butoxy group is electron-donating via resonance but sterically bulky, which can slow down Suzuki-Miyaura couplings. Compare with analogs like 1-(Bromomethyl)-2-methoxybenzene :

  • Steric Effects : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity of the bromomethyl group, accelerating substitution. Adjust catalyst systems (e.g., Pd(OAc)2_2/XPhos) based on substituent electronics .

Q. What strategies resolve contradictions in reported reactivity data for bromomethylbenzene derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Case Study : If a Pd-catalyzed coupling fails, test alternative metals (e.g., Ni or Cu) or switch to photoredox catalysis. For example, Ni-catalyzed reactions tolerate steric bulk better than Pd .
  • Data Analysis : Use DFT calculations to model transition states and identify steric/electronic barriers. Compare with experimental results from analogs like 1-(Bromomethyl)-4-chloro-2-fluorobenzene .

Q. How can the metabolic stability of 1-(Bromomethyl)-2-sec-butoxybenzene be predicted for drug discovery applications?

  • Methodological Answer :

  • Lipophilicity : Measure logP (e.g., ~3.2 for similar compounds in ) to assess membrane permeability.
  • Metabolic Sites : The bromomethyl group is susceptible to glutathione conjugation, while the sec-butoxy group may undergo oxidative cleavage (CYP450 enzymes). Use in vitro microsomal assays (e.g., human liver microsomes) to quantify degradation rates .

Key Research Considerations

  • Synthetic Challenges : The sec-butoxy group’s steric bulk may necessitate longer reaction times or higher catalyst loadings compared to less hindered analogs .
  • Toxicity : Bromomethyl derivatives require careful handling due to alkylating potential. Use glove boxes and monitor for DNA adduct formation in biological studies .
  • Computational Modeling : Leverage tools like Gaussian or ORCA to predict reaction pathways and substituent effects, validated against experimental data from PubChem or DSSTox .

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